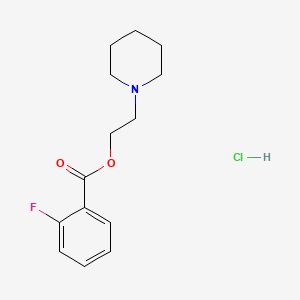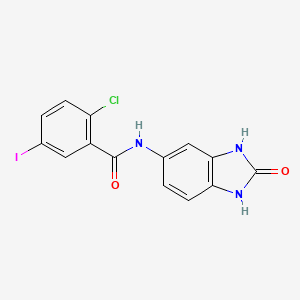
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide is a chemical compound that belongs to the benzoxazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves the inhibition of various enzymes such as PKC, PDE, and cAMP phosphodiesterase. PKC is an important intracellular signaling molecule that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. PDE and cAMP phosphodiesterase are enzymes that play a crucial role in the regulation of intracellular cyclic nucleotide levels. Inhibition of these enzymes leads to an increase in intracellular cyclic nucleotide levels, which in turn leads to various physiological effects such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit potent inhibitory activity against PKC, PDE, and cAMP phosphodiesterase. Moreover, it has been shown to induce apoptosis in cancer cells and exhibit antibacterial and antifungal activities. This compound also has potential applications in the treatment of various diseases such as hypertension, asthma, and cancer.
実験室実験の利点と制限
The advantages of using 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide in lab experiments include its potent inhibitory activity against various enzymes such as PKC, PDE, and cAMP phosphodiesterase, its potential applications in cancer therapy, and its antibacterial and antifungal activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide. These include the development of novel synthetic methods for the preparation of this compound, the determination of its structure-activity relationship, and the investigation of its potential applications in the treatment of various diseases such as hypertension, asthma, and cancer. Moreover, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential as a lead compound for the development of novel drugs.
合成法
The synthesis of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves the condensation reaction of 3-chlorobenzylamine, 3-isoxazolylmethanol, and 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
科学的研究の応用
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and cyclic adenosine monophosphate (cAMP) phosphodiesterase. This compound also has potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, it has been reported to exhibit antibacterial and antifungal activities.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-24(12-16-7-8-26-23-16)20(25)14-5-6-17-18(11-14)27-19(22-17)10-13-3-2-4-15(21)9-13/h2-9,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGJRFBPQXBYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5013792.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)


![1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B5013827.png)
![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
![ethyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5013842.png)
![4-benzyl-1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5013848.png)
![2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
![2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5013855.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5013870.png)
![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5013882.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013884.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5013891.png)